EDMB-4en-PINACA
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Overview
Description
Ethyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: It is structurally similar to other synthetic cannabinoids and is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EDMB-4en-PINACA involves the reaction of ethyl 3,3-dimethyl-2-aminobutanoate with 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid. The reaction typically occurs in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: EDMB-4en-PINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring or the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
EDMB-4en-PINACA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:
Chemistry: Used as a reference standard for the identification and quantification of synthetic cannabinoids in various samples.
Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and its role in the development of new cannabinoid-based medications.
Forensic Science: Utilized in the analysis of biological samples for the presence of synthetic cannabinoids in forensic toxicology
Mechanism of Action
EDMB-4en-PINACA exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor, as a full agonist. This binding activates the receptor and triggers a cascade of intracellular signaling pathways, leading to various physiological and psychoactive effects. The compound’s high affinity for the CB1 receptor contributes to its potency and efficacy .
Comparison with Similar Compounds
- 5F-EDMB-PINACA
- 5F-MDMB-PINACA (5F-ADB)
- MDMB-4en-PINACA
Properties
Molecular Formula |
C21H29N3O3 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C21H29N3O3/c1-6-8-11-14-24-16-13-10-9-12-15(16)17(23-24)19(25)22-18(21(3,4)5)20(26)27-7-2/h6,9-10,12-13,18H,1,7-8,11,14H2,2-5H3,(H,22,25)/t18-/m1/s1 |
InChI Key |
GVDSDIBXUGMOMD-GOSISDBHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
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